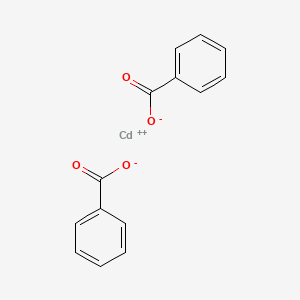
Cadmium benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium benzoate is an organometallic compound with the chemical formula (\text{Cd(C}_7\text{H}_5\text{O}_2\text{)}_2) It is a cadmium salt of benzoic acid and is known for its unique properties, including its ability to act as a photocatalyst
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium benzoate can be synthesized through the reaction of cadmium nitrate with benzoic acid in an aqueous solution. The reaction typically involves dissolving cadmium nitrate in water and then adding benzoic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where cadmium nitrate and benzoic acid are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and benzoic acid.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and benzoic acid.
Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used. The reaction conditions vary depending on the reducing agent.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Cadmium oxide and benzoic acid.
Reduction: Cadmium metal and benzoic acid.
Substitution: New cadmium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cadmium benzoate has several scientific research applications, including:
Photocatalysis: It is used as a photocatalyst in visible-light-driven reactions due to its high negative reduction potential and efficient charge transfer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research has been conducted on the neurotoxic effects of cadmium compounds, including this compound, in aquatic organisms.
Mecanismo De Acción
The mechanism by which cadmium benzoate exerts its effects, particularly in photocatalysis, involves the generation of electron-hole pairs upon photoexcitation. The high mobility of these photogenerated carriers enhances the charge transfer process, leading to efficient photocatalytic activity. The compound’s higher conduction band position contributes to its high negative reduction potential, making it effective in visible-light-driven photocatalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Cadmium acetate
- Cadmium chloride
- Cadmium sulfate
- Cadmium nitrate
Uniqueness
Cadmium benzoate is unique due to its specific electronic and optical properties, which make it an effective photocatalyst. Unlike other cadmium compounds, this compound’s structure allows for efficient charge separation and transfer, enhancing its photocatalytic performance under visible light .
Propiedades
Número CAS |
3026-22-0 |
|---|---|
Fórmula molecular |
C14H10CdO4 |
Peso molecular |
354.64 g/mol |
Nombre IUPAC |
cadmium(2+);dibenzoate |
InChI |
InChI=1S/2C7H6O2.Cd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
Clave InChI |
JOGSGUQZPZCJCG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cd+2] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


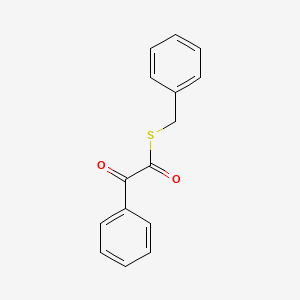
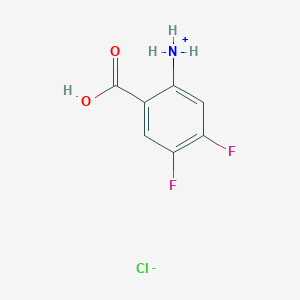
![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
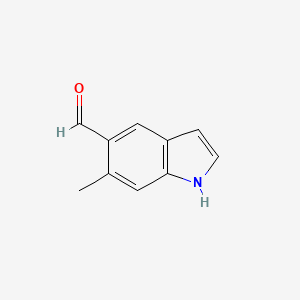
![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)
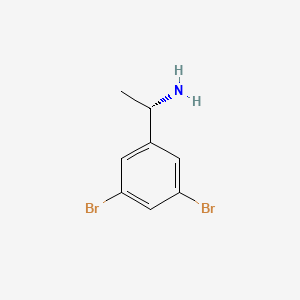

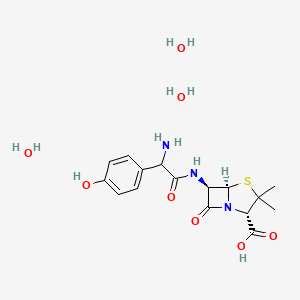
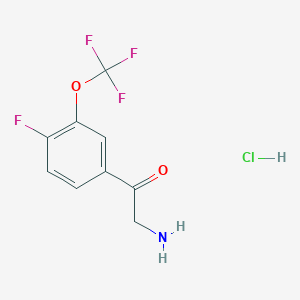
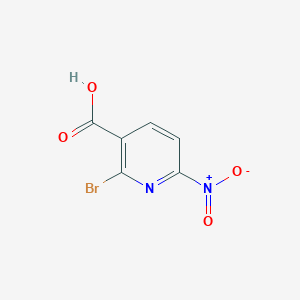

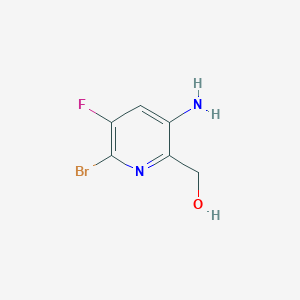
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
